CID 11607184

Description

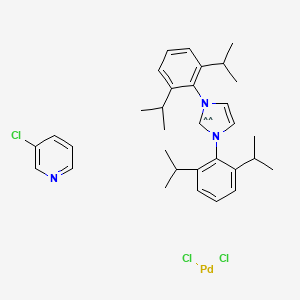

CID 11607184 is a chemical compound characterized by its distinct structural and analytical properties. Figure 1 in highlights its chemical structure, GC-MS chromatogram, and mass spectrum, which are critical for confirming its molecular identity and purity .

Properties

InChI |

InChI=1S/C27H36N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-4H;2*1H;/q;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVKLFBIRDNQHR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Cl3N3Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) chloride and 3-chloropyridine . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions . Some of the common reactions include:

Kumada-Tamao-Corriu coupling: Involves the reaction of an organomagnesium compound with an organic halide.

Buchwald-Hartwig amination: Involves the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

Suzuki coupling: Involves the reaction of boronic acids with aryl halides.

Negishi coupling: Involves the reaction of organozinc compounds with organic halides.

The major products formed from these reactions are typically biaryl compounds, amines, and other complex organic molecules .

Scientific Research Applications

The compound is extensively used in scientific research due to its catalytic properties . Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through various cross-coupling reactions.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride involves the coordination of the palladium center with the organic substrates . This coordination facilitates the formation of new carbon-carbon or carbon-nitrogen bonds, thereby enabling the cross-coupling reactions . The molecular targets and pathways involved include the activation of organic halides and the formation of palladium-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 11607184, comparisons with structurally or functionally related compounds are essential. Below is a detailed analysis based on available data:

Structural Analogues

lists oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), which share a macrocyclic lactone backbone.

Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1:

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not specified | C₃₃H₅₀O₈ | C₃₄H₅₂O₈ |

| Molecular Weight | Not specified | 586.74 g/mol | 600.77 g/mol |

| Key Functional Groups | Likely lactone | Macrocyclic lactone, epoxide | Methylated lactone, epoxide |

| Analytical Technique | GC-MS, Vacuum distillation | LC-MS, NMR | LC-MS, NMR |

Table 1: Comparative physicochemical properties of this compound and oscillatoxin derivatives .

This compound’s GC-MS profile (, Figure 1B–D) indicates a lower molecular complexity compared to oscillatoxins, which typically exhibit larger macrocyclic structures. This difference may influence solubility, bioavailability, and reactivity in biological systems.

Analytical Differentiation

demonstrates the utility of collision-induced dissociation (CID) in mass spectrometry to distinguish isomers like ginsenoside Rf and pseudoginsenoside F11. Applying similar principles, this compound’s fragmentation pattern (, Figure 1D) could differentiate it from analogues with subtle structural variations, such as methyl or hydroxyl group substitutions . For example, methylated derivatives (e.g., CID 185389) may exhibit distinct ion peaks due to increased stability of methylated fragments.

Research Findings and Implications

- Analytical Challenges : this compound’s identification relies heavily on GC-MS and vacuum distillation, but complementary techniques like NMR or LC-MS (as in ) are needed for full structural validation .

- Structural Optimization : Methylation or hydroxylation of this compound (as seen in CID 185389) could enhance bioactivity, aligning with strategies in for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.